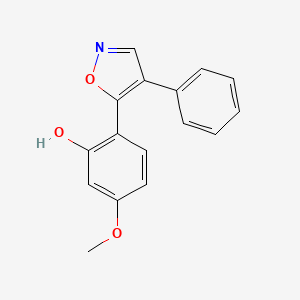

![molecular formula C6H3Cl2N3O2S B2908621 6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride CAS No. 1150567-72-8](/img/structure/B2908621.png)

6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

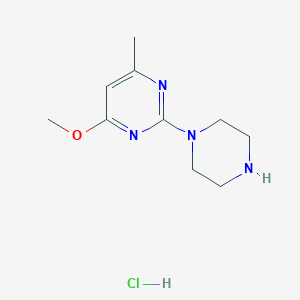

“6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” is a unique chemical compound with the empirical formula C6H4ClN3 . It has a molecular weight of 153.57 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClc1ccc2nccn2n1 . The InChI representation is 1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H . Physical and Chemical Properties Analysis

“this compound” is a white to gray to brown powder or crystal . It should be stored at room temperature .Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride is used in the synthesis of various bioactive sulfonamide and amide derivatives. These compounds, containing a piperazine ring and imidazo[1,2-b]pyridazine moiety, have shown in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Chemical Synthesis Techniques

The chemical compound has been used in direct intermolecular C-H arylation, demonstrating the compound's versatility in chemical synthesis. This methodology is particularly notable for synthesizing various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields, using a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).

Synthesis in Vascular Endothelial Growth Factor Inhibition

It's also integral in the synthesis of vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. The synthesis involves a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols in the final step (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013).

Synthesis of Sulfonamide Derivatives

The compound is also used in developing sulfonamide derivatives of heterocyclic compounds, which are promising targets in the search for substances with specific biological activity. These derivatives are used as inhibitors of human carbonic anhydrases involved in various biochemical processes (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).

Applications in Photoelectron Spectroscopy

The compound has been studied in the field of photoelectron spectroscopy. The spectra of compounds including 6-chloroimidazo[1,2-b]pyridazine are of special interest for studying lone pair interactions and for the assignment of the PE spectra in conjunction with the electronic structure of these compounds (Kovač, Klasinc, Stanovnik, & Tišler, 1980).

Antiviral Activities

In the realm of antiviral research, certain derivatives of 6-chloroimidazo[1,2-b]pyridazine have been synthesized and evaluated for their antiviral activities. Some of these compounds have shown potent inhibition of the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting their potential as antiviral agents (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .

Mode of Action

It’s known that the reactivity of uncommon n-heterocyclic scaffolds of imidazo[1,2-b]pyridazines can be predicted using dft-calculations . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions .

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives are known to show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .

Pharmacokinetics

The interest in the synthesis of new n-heterocyclic cores is being actively investigated, triggered by their potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Result of Action

It’s known that imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (ghb) binding sites .

Action Environment

It’s known that the structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .

Propriétés

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-5-9-3-6(11(5)10-4)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOGGLAEQUEMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

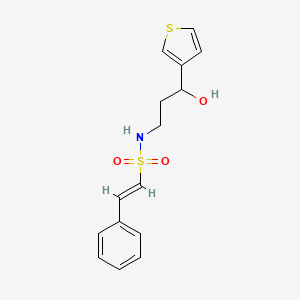

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)

![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)

![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)

![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)

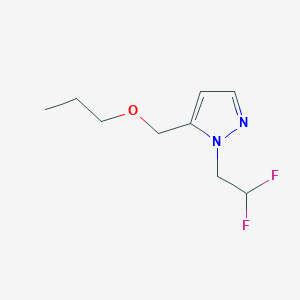

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2908553.png)

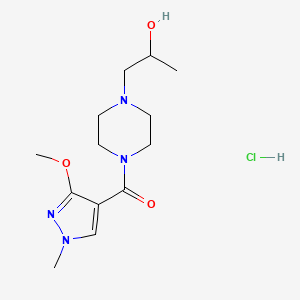

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908558.png)